molecular formula C11H13NO3 B1443257 6-Methoxy-1-methylindoline-2-carboxylic acid CAS No. 1255146-88-3

6-Methoxy-1-methylindoline-2-carboxylic acid

Cat. No. B1443257
M. Wt: 207.23 g/mol
InChI Key: DKAWNVQXVWYVSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, which includes compounds like MMIC, has been a subject of considerable attention . The Fischer indole synthesis is one method used, involving the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .


Molecular Structure Analysis

The molecular structure of MMIC includes an indole carboxylic acid moiety . This structure was identified using 1D- and 2D-NMR and LC-PDA-MS spectral studies .

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indole derivatives, including 6-Methoxy-1-methylindoline-2-carboxylic acid, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology .
    • Method : The synthesis of indole derivatives involves various chemical reactions, but the specific methods for 6-Methoxy-1-methylindoline-2-carboxylic acid are not detailed in the source .
    • Results : Indole derivatives have shown various biologically vital properties. They have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Antifungal Metabolite Production

    • Field : Microbiology
    • Application : 6-Methoxy-1H-Indole-2-carboxylic acid (MICA) is produced by Bacillus toyonensis and has antifungal properties .
    • Method : The production of MICA involves culturing Bacillus toyonensis under specific conditions, including a pH range of 6–7 and temperatures of up to 50 °C . The metabolite shows stability and potential antifungal activity in the presence of various surfactants, detergents, and enzymes .
    • Results : The production of MICA resulted in antimycotic action towards Candida albicans ATCC 10231 and Aspergillus niger clinical isolates . The optimization process resulted in an approximately 3.49-fold increase in production .
  • Preparation of Keto-Indoles

    • Field : Organic Chemistry
    • Application : 1-Methylindole-2-carboxylic acid, a similar compound to 6-Methoxy-1-methylindoline-2-carboxylic acid, is used as a reactant for the preparation of keto-indoles .
    • Method : The specific methods for the preparation of keto-indoles using 1-Methylindole-2-carboxylic acid are not detailed in the source .
    • Results : Keto-indoles are novel indoleamine 2,3-dioxygenase (IDO) inhibitors .
  • Synthesis of Antitumor Agents

    • Field : Medicinal Chemistry
    • Application : 1-Methylindole-2-carboxylic acid is used as a reactant for the synthesis of fenbufen and ethacrynic acid derivatives .
    • Method : The synthesis involves amide coupling reactions .
    • Results : The fenbufen and ethacrynic acid derivatives synthesized using 1-Methylindole-2-carboxylic acid have potential antitumor properties .
  • Neuroprotective Properties

    • Field : Neurology
    • Application : 5-Methoxyindole-2-carboxylic acid (MI2CA), a similar compound to 6-Methoxy-1-methylindoline-2-carboxylic acid, is known for its potential neuroprotective properties in the context of stroke .
    • Method : The specific methods for the application of MI2CA in neuroprotection are not detailed in the source .
    • Results : Convincing evidence highlights the promising effects of MI2CA on reducing ischemic area size .
  • Polymorph Discovery

    • Field : Crystallography
    • Application : A new polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid (MI2CA) has been discovered .
    • Method : The new polymorph was investigated by single-crystal X-ray diffraction, infrared spectroscopy, and density functional theory (ωB97X-D) calculations .
    • Results : The results from DFT calculations, including dimeric and trimeric structures, agree well with the experimental structural and spectroscopic data . This comprehensive study sheds some light on the MI2CA polymorphism and is important for potential pharmacological applications of this compound .

properties

IUPAC Name

6-methoxy-1-methyl-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-4,6,10H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAWNVQXVWYVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1-methylindoline-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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